![molecular formula C13H26OSSi B12550687 {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane CAS No. 848128-35-8](/img/structure/B12550687.png)
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a tert-butylsulfanyl group and a hexa-1,5-dien-1-yl group attached to a trimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane typically involves the reaction of hexa-1,5-diene with tert-butylsulfanyl chloride in the presence of a base, followed by the introduction of the trimethylsilane group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated products.
Substitution: Compounds with new functional groups replacing the trimethylsilane moiety.
Wissenschaftliche Forschungsanwendungen
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can participate in redox reactions, while the trimethylsilane moiety can undergo substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral drug development and nucleic acid research.
Uniqueness
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane is unique due to its combination of a sulfanyl group and a trimethylsilane moiety, which imparts distinct chemical reactivity and potential for diverse applications. This sets it apart from other similar compounds that may lack one or more of these functional groups.
Eigenschaften
CAS-Nummer |
848128-35-8 |
|---|---|
Molekularformel |
C13H26OSSi |
Molekulargewicht |
258.50 g/mol |
IUPAC-Name |
1-tert-butylsulfanylhexa-1,5-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C13H26OSSi/c1-8-9-10-11-12(14-16(5,6)7)15-13(2,3)4/h8,11H,1,9-10H2,2-7H3 |
InChI-Schlüssel |
JMVJDTUUCPOHIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC(=CCCC=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


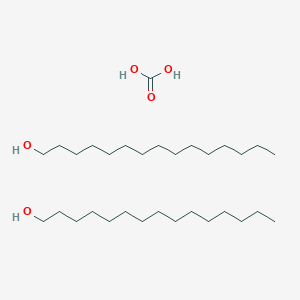
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
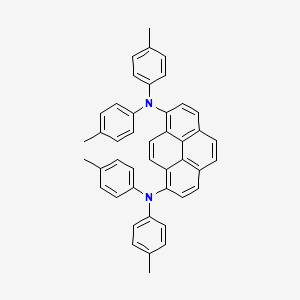
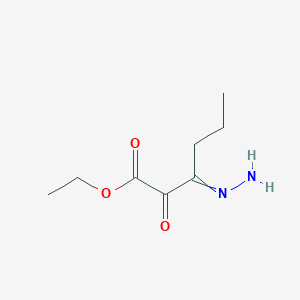

![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
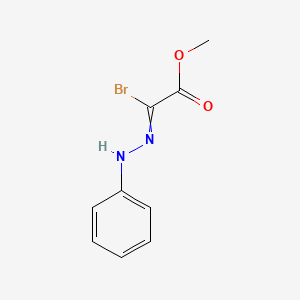
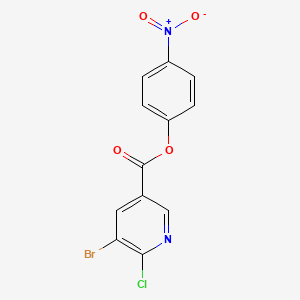
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
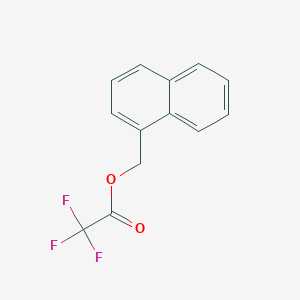
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
